molecular formula C16H24N2 B5678069 1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine

1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine

Cat. No.: B5678069
M. Wt: 244.37 g/mol
InChI Key: KPQPTMIJGQHPHD-CRKCGEKBSA-N
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Description

1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine is a synthetic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by the addition of 2-methylbut-2-enyl bromide. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 2-methylbut-2-enyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. For example, it may modulate the activity of serotonin or dopamine receptors, influencing mood and behavior. Additionally, it could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine is unique due to the presence of both benzyl and 2-methylbut-2-enyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-15(2)13-17-9-11-18(12-10-17)14-16-7-5-4-6-8-16/h3-8H,9-14H2,1-2H3/b15-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQPTMIJGQHPHD-CRKCGEKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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